An In-depth Technical Guide to the Synthesis and Characterization of 2-cyano-N-(4-sulfamoylphenyl)acetamide
An In-depth Technical Guide to the Synthesis and Characterization of 2-cyano-N-(4-sulfamoylphenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-cyano-N-(4-sulfamoylphenyl)acetamide, a versatile chemical intermediate. This compound merges the structural features of cyanoacetamide and sulfanilamide, making it a valuable synthon for the synthesis of various heterocyclic compounds with potential therapeutic applications.[1] This document outlines a robust synthetic protocol, details extensive characterization methodologies, and discusses the significance of this molecule in the landscape of medicinal chemistry and drug development. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven guidance.
Introduction: The Scientific Rationale
The strategic combination of pharmacologically significant moieties into a single molecular framework is a cornerstone of modern drug discovery. 2-cyano-N-(4-sulfamoylphenyl)acetamide is a prime example of such a molecular scaffold. It incorporates the sulfonamide group, renowned for its wide array of biological activities including antibacterial, anticonvulsant, and anticancer properties.[1] Simultaneously, it features the cyanoacetamide functional group, a highly reactive precursor for the synthesis of a multitude of heterocyclic systems that have demonstrated antimicrobial, antifungal, anti-inflammatory, and antitumor activities.[1]
The unique electronic and structural attributes of 2-cyano-N-(4-sulfamoylphenyl)acetamide, particularly the activated methylene group adjacent to the cyano and carbonyl functionalities, render it an exceptionally useful building block in organic synthesis.[1] This guide aims to provide a detailed exposition of its synthesis and a thorough analytical characterization to empower researchers in leveraging its synthetic potential.
Synthesis of 2-cyano-N-(4-sulfamoylphenyl)acetamide
The most prevalent and efficient method for the synthesis of 2-cyano-N-(4-sulfamoylphenyl)acetamide is the direct condensation of 4-aminobenzenesulfonamide (sulfanilamide) with ethyl cyanoacetate.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of sulfanilamide attacks the electrophilic carbonyl carbon of ethyl cyanoacetate, leading to the formation of the amide bond and the elimination of ethanol.
Synthesis Pathway
Caption: Synthesis of 2-cyano-N-(4-sulfamoylphenyl)acetamide.
Experimental Protocol
This protocol is a representative procedure derived from established methods for the synthesis of N-substituted cyanoacetamides.[1][2]
Materials:
-
4-Aminobenzenesulfonamide (Sulfanilamide)
-
Ethyl Cyanoacetate
-
m-Xylene (or another suitable high-boiling solvent)
-
Ethanol (for washing)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-aminobenzenesulfonamide (1 molar equivalent) and ethyl cyanoacetate (1.1 to 1.5 molar equivalents).
-
Add a suitable volume of m-xylene to create a stirrable slurry.
-
Heat the reaction mixture to reflux (approximately 140°C for m-xylene) and maintain reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, as indicated by the consumption of the starting materials, allow the mixture to cool to room temperature.
-
A solid precipitate of the crude product should form upon cooling.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials and solvent residue.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-cyano-N-(4-sulfamoylphenyl)acetamide.
-
Dry the purified product in a vacuum oven.
Physicochemical and Spectroscopic Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized 2-cyano-N-(4-sulfamoylphenyl)acetamide.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O₃S | [3] |
| Molecular Weight | 239.25 g/mol | [3] |
| Appearance | Expected to be a white to off-white crystalline solid | General observation for similar compounds |
| Melting Point | Not definitively reported; expected to be a sharp melting point for a pure compound. |
Spectroscopic Data (Predicted)
While specific experimental spectra for this compound are not widely available in the literature, the following data are predicted based on its chemical structure and known spectroscopic data for analogous compounds.[4][5][6][7]
3.2.1. ¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (phenyl ring): Two doublets are expected in the aromatic region (δ 7.5-8.0 ppm). The protons ortho to the sulfonamide group will be deshielded compared to the protons ortho to the acetamide group.
-
Amide Proton (-NH-CO-): A broad singlet is expected, likely in the region of δ 9.0-10.0 ppm.
-
Methylene Protons (-CH₂-CN): A sharp singlet is expected around δ 3.8-4.2 ppm.
-
Sulfonamide Protons (-SO₂NH₂): A broad singlet corresponding to two protons is expected, typically in the region of δ 7.0-7.5 ppm.
3.2.2. ¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (-C=O): Expected in the range of δ 160-170 ppm.[7]
-
Aromatic Carbons: Four distinct signals are expected in the aromatic region (δ 120-150 ppm).[7]
-
Cyano Carbon (-C≡N): Expected around δ 115-120 ppm.[7]
-
Methylene Carbon (-CH₂-): Expected in the range of δ 25-35 ppm.[7]
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretching (Amide and Sulfonamide) | 3400-3200 (likely two distinct bands) |
| C-H Stretching (Aromatic and Aliphatic) | 3100-2900 |
| C≡N Stretching (Nitrile) | 2270-2240 |
| C=O Stretching (Amide I) | 1680-1640 |
| N-H Bending (Amide II) | 1570-1515 |
| S=O Stretching (Sulfonamide) | 1350-1300 and 1170-1150 (asymmetric and symmetric) |
3.2.4. Mass Spectrometry (Predicted)
-
Molecular Ion Peak (M⁺): Expected at m/z = 239.[3]
-
Key Fragmentation Patterns: Fragmentation is likely to occur at the amide bond, leading to fragments corresponding to the sulfanilamide and cyanoacetyl moieties.
Safety and Handling
Based on the Safety Data Sheet (SDS) for 2-cyano-N-(4-sulfamoylphenyl)acetamide, the following hazards and precautions should be noted:
-
Hazards: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, eye protection, and face protection.
-
In case of ingestion, inhalation, or contact with skin or eyes, seek immediate medical attention.
-
Applications in Research and Development
2-cyano-N-(4-sulfamoylphenyl)acetamide is a highly valuable intermediate for the synthesis of a wide range of polyfunctionalized heterocyclic compounds.[1] Its inherent reactivity allows it to participate in various condensation and cyclization reactions to form diverse ring systems, including but not limited to pyridines, thiazoles, and thiophenes.[1] Given the established pharmacological importance of both the sulfonamide and cyanoacetamide scaffolds, the derivatives of this compound are promising candidates for screening in various drug discovery programs.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of 2-cyano-N-(4-sulfamoylphenyl)acetamide. The provided synthetic protocol is robust and based on well-established chemical principles. The detailed characterization data, while predictive, offers a solid framework for the analytical confirmation of the synthesized compound. The versatile nature of this molecule as a synthetic intermediate underscores its importance for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
References
-
Gouda, M. A., Eldien, M. F. B., & Abdal-hafez, S. (2014). 2-Cyano-N-(4-sulfamoylphenyl) Acetamide as a Synthon in Heterocyclic Synthesis. Synthetic Communications, 44(23), 3347–3361. [Link]
-
PubChem. (n.d.). 2-cyano-n-(4-sulfamoylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-84. [Link]
-
NIST. (n.d.). Acetamide, 2-cyano-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Uddin, M. J., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Heliyon, 9(5), e15725. [Link]
-
Azzam, R. S., et al. (2021). UV/vis. spectra of N-(4-(2-cyanoacetamido)phenyl)-2-imino-2H-chromene-3-carboxamide derivatives. ResearchGate. Retrieved from [Link]
-
El-Hiti, G. A., et al. (2021). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2021(2), M1234. [Link]
-
Mijin, D. Ž., et al. (2014). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Journal of the Serbian Chemical Society, 79(10), 1217-1228. [Link]
-
Akkurt, M., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 535–539. [Link]
-
Cankaya, N., et al. (2022). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. ResearchGate. Retrieved from [Link]
- Google Patents. (2013). A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. (CN102952037A).
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
PubChem. (n.d.). Acetamide, 2-cyano-N-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 2-Cyano-N-(4-sulfamoylphenyl) Acetamide as a Synthon in Heterocyc...: Ingenta Connect [ingentaconnect.com]
- 2. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]
- 3. PubChemLite - 2-cyano-n-(4-sulfamoylphenyl)acetamide (C9H9N3O3S) [pubchemlite.lcsb.uni.lu]
- 4. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
